![molecular formula C22H18O5 B1238473 Isochamanetin](/img/structure/B1238473.png)
Isochamanetin
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Overview
Description
Isochamanetin is a diarylheptanoid. It has a role as a metabolite.
Scientific Research Applications
Antifungal Properties
Isochamanetin, along with other o-hydroxybenzylated flavanones and chalcones, has been identified in the plant Uvaria chamae. These compounds have shown inhibitory activity against the fungal plasma membrane H⁺-ATPase, an enzyme critical for fungal metabolism. Specifically, isochamanetin, among others, was evaluated for its inhibitory effects on the growth of Saccharomyces cerevisiae and Candida albicans. The study highlights a strong correlation between the presence of o-hydroxybenzyl substituents in these compounds and their antifungal activity, with dichamanetin showing the most significant potency. However, isochamanetin exhibited moderate activity in fungal growth inhibition assays, suggesting its potential as a natural fungicide to combat food and feed spoilage (Kongstad et al., 2015).
Antibacterial Activity
Isochamanetin has also been studied for its antibacterial properties. In research involving Cleistochlamys kirkii, a plant traditionally used in Mozambique to treat infectious diseases, isochamanetin was one of the compounds isolated and tested for antibacterial activity. It was specifically evaluated against various Gram-positive strains, including drug-resistant strains of Staphylococcus aureus. The study found isochamanetin to display relevant antibacterial activity against some of the tested Gram-positive strains, indicating its potential as a lead compound in developing treatments against resistant bacterial infections (Pereira et al., 2016).
Anticancer Activity
Isochamanetin has been identified as a selective inhibitor for CyclinD1 in SKOV3 cell lines, which are related to ovarian cancer. The compound was found to downregulate the expression levels of several proteins involved in cell survival and proliferation, such as Bcl-2, caspase 8, caspase 9, and CyclinD1 itself. This indicates that isochamanetin could have a therapeutic role by binding specifically to CyclinD1 and inhibiting the progression of the cell cycle from the G0-G1 to the S phase in ovarian cancer cells, suggesting its potential as a therapeutic agent (Swarnalatha et al., 2019).
properties
Molecular Formula |
C22H18O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H18O5/c23-16-9-5-4-8-14(16)10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)13-6-2-1-3-7-13/h1-9,11,19,23-24,26H,10,12H2/t19-/m0/s1 |
InChI Key |
KSBALECVCJXYHU-IBGZPJMESA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |
SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |
synonyms |
isochamanetin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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